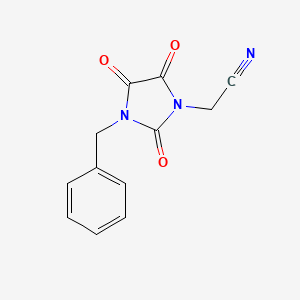

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile (BTI) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. BTI has been found to have a variety of biochemical and physiological effects, making it an attractive option for research and development.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

- Convenient Synthesis of 5-imino-4-thioxo-2-imidazolidinones : A study by Sbei et al. (2015) outlines a synthesis method involving commercially available starting compounds, where dry acetonitrile is electrolyzed to produce cyanomethyl anion, reacting further with benzylamines, CS2, and isocyanates to yield 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones. This process highlights a novel synthesis pathway that leverages electrogenerated base (EGB) techniques (Sbei et al., 2015).

Applications in Catalysis

- Ru(II) Complexes with Benzimidazole Ligands : Research by Dai et al. (2017) demonstrates the catalytic potential of Ru(II) complexes containing benzimidazole derivatives for the acceptorless dehydrogenation of primary alcohols to carboxylic acids and hydrogen. These complexes offer a new class of catalysts for efficient conversion of alcohols in an alcohol/CsOH system, showcasing the versatility of benzimidazole-based compounds in catalytic reactions (Dai et al., 2017).

Molecular Modeling and Biological Activity

- Evaluation of Pharmacological Activity : Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives, showing effective antimicrobial activity against various pathogenic bacterial strains. This study provides insight into the biological applications of benzimidazole compounds, including their potential as antimicrobial agents (Bassyouni et al., 2012).

Luminescent Properties and Coordination Chemistry

- Luminescent Cadmium(II) and Silver(I) Complexes : Xiang et al. (2013) explored the solvothermal reactions of 2-(2-benzimidazolyl)acetonitrile to synthesize polymers with luminescent properties. The study details the crystal structures and investigates the solid-state luminescence of these compounds, contributing to the understanding of their potential in luminescent materials (Xiang et al., 2013).

Mecanismo De Acción

The mechanism of action of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is not specified in the available sources. Its effects would depend on its intended use, which is not mentioned in the sources.

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c13-6-7-14-10(16)11(17)15(12(14)18)8-9-4-2-1-3-5-9/h1-5H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIHSFZUYJKOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2566646.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)

![4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol](/img/structure/B2566652.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566656.png)

![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)